molecular formula C12H10IN5 B11831994 1-benzyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-benzyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11831994
M. Wt: 351.15 g/mol
InChI Key: RSCWXLYIGRGGGA-UHFFFAOYSA-N
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Description

1-benzyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family This compound is characterized by the presence of a benzyl group at the 1-position, an iodine atom at the 3-position, and an amino group at the 4-position of the pyrazolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .

Mechanism of Action

The mechanism of action of 1-benzyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival . This mechanism makes it a potential candidate for the development of anticancer drugs.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of both the benzyl group and the iodine atom, which confer specific chemical properties and biological activities. The benzyl group enhances its lipophilicity, potentially improving its cell membrane permeability, while the iodine atom provides a site for further functionalization through substitution reactions .

Properties

Molecular Formula

C12H10IN5

Molecular Weight

351.15 g/mol

IUPAC Name

1-benzyl-3-iodopyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C12H10IN5/c13-10-9-11(14)15-7-16-12(9)18(17-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,15,16)

InChI Key

RSCWXLYIGRGGGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=NC=NC(=C3C(=N2)I)N

Origin of Product

United States

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